molecular formula C9H12N2OS B3417104 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one CAS No. 1017038-74-2

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one

Cat. No.: B3417104
CAS No.: 1017038-74-2
M. Wt: 196.27 g/mol
InChI Key: UPWQKQOOWMHNHK-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one is a heterocyclic compound that features both a thiazole and a piperidinone ring.

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic flux .

Cellular Effects

This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions plays a crucial role in these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and affecting metabolic flux. The compound can alter the levels of metabolites, leading to changes in overall metabolic processes . Its interaction with key enzymes in metabolic pathways highlights its potential as a modulator of metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions influence the compound’s overall distribution and its ability to exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures influences its ability to interact with biomolecules and exert its biochemical effects .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately causing cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWQKQOOWMHNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017038-74-2
Record name 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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